6-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole
Description
Properties
IUPAC Name |
[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(1H-indol-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c19-14-9-21-18(22-10-14)25-15-2-1-7-23(11-15)17(24)13-4-3-12-5-6-20-16(12)8-13/h3-6,8-10,15,20H,1-2,7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBGRMRHMXEQJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)C=CN3)OC4=NC=C(C=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high yields . The process may include the following steps:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other established methods.
Introduction of the Piperidine Ring: This step often involves the use of piperidine derivatives and appropriate coupling agents.
Attachment of the Fluoropyrimidine Moiety: This is typically done using nucleophilic substitution reactions with fluoropyrimidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring the reactions are efficient and cost-effective. The use of continuous flow reactors and automated synthesis platforms can help achieve this goal.
Chemical Reactions Analysis
Types of Reactions
6-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
6-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety may interact with nucleic acids or enzymes, while the indole core may interact with receptors or other proteins. These interactions can modulate various biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Analysis
The following table summarizes key structural analogs and their pharmacological features:
Key Observations
Piperidine Substitution Position
- The target compound’s 3-piperidinyloxy substitution contrasts with 4-piperidinyl analogs (e.g., ), which exhibit high 5HT1A/SERT affinity. Positional changes in piperidine substitution significantly alter receptor interactions due to steric and electronic effects .
Fluorine and Bioactivity
- Fluorine’s electronegativity may enhance binding to ATP pockets in kinases or stabilize receptor-ligand interactions. This is absent in non-fluorinated analogs like the 4-methylpiperazinyl derivative .
Pharmacophore Flexibility
Biological Activity
The compound 6-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, drawing on various research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 330.33 g/mol. The structure features an indole ring, a piperidine moiety, and a fluoropyrimidine substituent, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 330.33 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies indicate that compounds similar to 6-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole exhibit significant anticancer properties. For instance, derivatives with a pyrimidine ring have shown to inhibit cell proliferation in various cancer cell lines. A study reported that certain fluorinated pyrimidine derivatives inhibited the growth of A431 vulvar epidermal carcinoma cells with an IC50 value of around 2–4 µg/mL, suggesting a promising avenue for further research into this compound's potential as an anticancer agent .
The proposed mechanism of action involves the inhibition of key enzymes involved in cancer cell metabolism and proliferation. The indole moiety is known to interact with various biological targets, potentially modulating pathways such as apoptosis and cell cycle regulation. Additionally, the presence of the fluoropyrimidine can enhance the compound's binding affinity to target proteins due to its electronegative properties.
Antimicrobial Activity
In addition to its anticancer effects, this compound has been evaluated for antimicrobial activity. Research has indicated that similar piperidine derivatives demonstrate varying degrees of activity against Gram-positive bacteria. For example, compounds featuring piperidine rings showed effective inhibition against Staphylococcus epidermidis with MIC values ranging from 15.6 to 62.5 µg/mL .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies have suggested that indole derivatives can exhibit protective effects against neurodegenerative diseases by inhibiting monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters . This inhibition could lead to increased levels of serotonin and dopamine in the brain, offering therapeutic benefits for conditions like depression and anxiety.
Case Study 1: Anticancer Evaluation
A recent case study focused on the synthesis and evaluation of 6-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole analogs against various cancer cell lines. The study utilized both in vitro and in vivo models to assess cytotoxicity and selectivity. Results indicated that certain analogs exhibited potent anticancer activity with minimal toxicity toward normal cells, highlighting their potential as selective anticancer agents.
Case Study 2: Antimicrobial Testing
In another study, researchers tested several derivatives against a panel of microbial strains, including resistant strains. The compound demonstrated significant activity against M. luteus and S. epidermidis, with effective MIC values noted in comparison to standard antibiotics . This suggests that the compound could be developed further as an antimicrobial agent.
Q & A
Q. What computational methods predict off-target interactions?
- Methodological Answer :
- Phylogenetic Analysis : Compare target homology across related proteins.
- Machine Learning Models : Train on chemogenomic libraries to predict polypharmacology.
- Molecular Dynamics (MD) : Simulate binding to unrelated receptors (e.g., GPCRs, ion channels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
